4-Aminocubane-1-carbonitrile;hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

Para-substituted phenyl ring replacements often suffer from poor solubility and metabolic liabilities. 4-Aminocubane-1-carbonitrile hydrochloride offers a direct solution as a strained, three-dimensional bioisostere of aniline. - Delivers a 107-fold aqueous solubility increase (148.8 mM vs 1.384 mM for benzene analogs). - Reduces nonspecific binding vs benzene and BCP in radiotracer development, critical for CNS PET imaging. - Enables rapid diversification via copper-mediated decarboxylative amination and C-C cross-coupling. Supplied as a stable hydrochloride salt for reproducible handling in medchem and agrochemical synthesis.

Molecular Formula C9H9ClN2
Molecular Weight 180.64
CAS No. 2390513-32-1
Cat. No. B2379293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocubane-1-carbonitrile;hydrochloride
CAS2390513-32-1
Molecular FormulaC9H9ClN2
Molecular Weight180.64
Structural Identifiers
SMILESC(#N)C12C3C4C1C5C2C3C45N.Cl
InChIInChI=1S/C9H8N2.ClH/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11;/h2-7H,11H2;1H
InChIKeyOJWSZSNUFSSHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocubane-1-carbonitrile Hydrochloride: Cubane-Derived Building Block


4-Aminocubane-1-carbonitrile hydrochloride (CAS 2390513-32-1) is a synthetic organic compound belonging to the cubane family, characterized by a highly strained cubic carbon framework (C9H9ClN2; MW 180.63) that serves as a bioisostere of the benzene ring in drug design [1]. The compound features a primary amine and a nitrile group at opposite vertices of the cubane core, enabling its use as a versatile building block for the synthesis of bioisosteric replacements in medicinal chemistry [2]. Its hydrochloride salt form enhances aqueous solubility and handling stability, making it suitable for laboratory-scale research and pharmaceutical development applications [3].

Cubane bioisostere for para-phenyl replacement

Supports scaffold hopping in drug discovery programs

Hydrochloride salt for aqueous handling

Enables reproducible dissolution in buffers and media

Synthetic building block for medicinal chemistry

Primary amine and nitrile enable further derivatization

4-Aminocubane-1-carbonitrile Hydrochloride vs. Benzene and BCP


Cubane-based building blocks like 4-aminocubane-1-carbonitrile hydrochloride possess unique physicochemical and geometric properties that distinguish them from benzene and even other saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP) [1]. While benzene provides a planar aromatic system, cubane offers a rigid, three-dimensional scaffold with a C–C distance of 1.5727 Å and a strain energy of 166 kcal mol⁻¹, imparting superior metabolic stability and solubility without sacrificing bioactivity [2]. In head-to-head comparisons, cubane-1,4-diyl motifs demonstrate significant advantages over benzene and BCP in reducing nonspecific binding and enhancing aqueous solubility [3]. These differential features make generic substitution with simpler or more common analogs insufficient for applications requiring precise control over molecular shape, lipophilicity, and pharmacokinetic behavior.

Benzene

Planar aromatic system lacks 3D scaffold and strained C–H bond stability; direct replacement may alter metabolic and solubility profiles.

BCP

Bicyclo[1.1.1]pentane provides different geometry and solubility context; reported NSB and solubility advantages of cubane may not transfer.

Analog

Free base or alternative salt forms differ in aqueous handling; the HCl salt’s solubility properties are specific to this form.

4-Aminocubane-1-carbonitrile Hydrochloride: Comparative Evidence


Aqueous Solubility: Cubane vs. Benzene

Replacement of a benzene ring with a cubane-1,4-diyl bioisostere results in a dramatic increase in aqueous solubility. In a direct comparison, the cubane-containing analog exhibited a solubility of 148.8 mM, compared to only 1.384 mM for the benzene counterpart, representing a 107-fold improvement [1]. This quantifiable enhancement stems from the saturated, three-dimensional structure of cubane, which reduces lipophilicity (logP of 0.02 for cubane vs. 2.02 for benzene) while maintaining similar molecular weight and pKa values [2].

Aqueous Solubility
Head-to-head
107-fold increase (148.8 mM vs 1.384 mM)
Reported solubility comparison context
Standard aqueous solubility assay
Medicinal Chemistry Drug Discovery Physicochemical Properties

Nonspecific Binding: Cubane-1,4-diyl Outperforms Benzene

Substitution of a para-phenyl group with a cubane-1,4-diyl moiety significantly decreases nonspecific binding (NSB) as measured by CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes [1]. While the bicyclo[2.2.2]octane-1,4-diyl group led to more lipophilic molecules without NSB or solubility benefits, cubane-1,4-diyl exhibited improvements in both parameters, confirming its advantage as a bioisosteric replacement for optimizing para-phenyl-substituted molecules [2].

Nonspecific Binding
Head-to-head
Marked NSB decrease vs benzene; improved over BCP and bicyclo[2.2.2]octane
Supports PET tracer development context
CHI(IAM) chromatographic index
PET Imaging Radiotracer Development Nonspecific Binding

Bioactivity Retention with Cubane Analogues

In a systematic validation study of five clinically used or agrochemical molecules, cubane analogues demonstrated bioactivity equal to or greater than their benzene counterparts [1]. Specifically, two cubane analogues showed increased bioactivity, two displayed equal bioactivity, and only one exhibited partial efficacy [2]. This empirical evidence supports the use of cubane scaffolds as viable benzene replacements without compromising target engagement.

Bioactivity Retention
Head-to-head
4/5 analogues showed equal or greater bioactivity vs benzene parents
Bioactivity endpoint context
Pharma and agrochemical assays
Bioisostere Validation Structure-Activity Relationship Agrochemicals

Metabolic Stability from Cubane C–H Bonds

The cubane scaffold contains highly strained sp³-hybridized C–H bonds (with approximately 31% s-character) that are inherently resistant to oxidative metabolism compared to aromatic C–H bonds [1]. This property, coupled with the absence of aromatic rings, reduces the likelihood of reactive metabolite formation and idiosyncratic drug reactions [2]. While benzene rings are often metabolized via cytochrome P450-mediated oxidation, cubane's saturated framework provides a metabolically stable alternative [3].

Metabolic Stability
Class-level
~31% s-character C–H bonds, resistant to CYP oxidation
Class-level property inference
In silico / in vitro metabolic context
Metabolic Stability Pharmacokinetics Drug Metabolism

Hydrochloride Salt Form Improves Solubility

4-Aminocubane-1-carbonitrile is provided as the hydrochloride salt (C9H9ClN2), which significantly improves aqueous solubility and stability compared to the free base form [1]. While specific solubility values for this exact compound are not published, class-level data indicate that hydrochloride salts of cubanamine derivatives are freely soluble in water [2]. This is in contrast to the parent cubane, which has a solubility of only 18 wt% in hexane and is poorly soluble in aqueous media [3].

Salt Form Solubility
Class-level
Freely soluble in water (qualitative)
Supports aqueous assay preparation
Data to verify for specific compound
Salt Form Selection Pharmaceutical Formulation Solubility Enhancement

Synthetic Access to Disubstituted Cubanes

Recent advances in cubane synthesis have greatly expanded access to 1,3- and 1,2-disubstituted cubane building blocks [1]. Specifically, copper-mediated decarboxylative amination protocols enable C–N bond formation on cubane scaffolds in good yields, providing a direct alternative to the traditional Curtius rearrangement [2]. This methodology tolerates a range of functional groups (ketones, aryl halides, esters, ethers) and produces aminated cubanes that serve as bioisosteres of anilines, which are structural alerts in drug discovery [3].

Synthetic Access
Method context
Cu-mediated decarboxylative amination with broad FG tolerance
Supports library synthesis workflows
Recent methodology (2023)
Synthetic Chemistry Building Block Accessibility Cross-Coupling

4-Aminocubane-1-carbonitrile Hydrochloride: Application Scenarios


Cubane as Benzene Bioisostere for Lead Optimization

Use 4-aminocubane-1-carbonitrile hydrochloride as a building block to synthesize cubane-containing analogues of lead compounds bearing para-substituted phenyl rings. The cubane scaffold confers a 107-fold increase in aqueous solubility (148.8 mM vs. 1.384 mM) and enhanced metabolic stability due to its strained sp³ C–H bonds, while maintaining or improving bioactivity as demonstrated in 4 out of 5 tested molecules [1][2]. This approach is particularly valuable for programs seeking to overcome solubility-limited absorption or metabolic liabilities without sacrificing potency.

CNS PET Imaging: Cubane Minimizes Nonspecific Binding

Incorporate the cubane-1,4-diyl motif into radiotracer candidates to reduce nonspecific binding (NSB) as measured by CHI(IAM). Comparative studies show that cubane-1,4-diyl outperforms both benzene and bicyclo[2.2.2]octane in reducing NSB while also improving aqueous solubility [1]. This is critical for CNS PET imaging, where low NSB is essential for clear target visualization and accurate quantification. The hydrochloride salt form of 4-aminocubane-1-carbonitrile further ensures reproducible solubility in formulation buffers [2].

Cubane Bioisosteres for Agrochemical Discovery

Utilize 4-aminocubane-1-carbonitrile hydrochloride to prepare cubane analogues of existing agrochemicals containing benzene rings. Validation studies have shown that cubane replacements can maintain or increase bioactivity against target pests or weeds while potentially reducing environmental persistence due to altered physicochemical properties [1]. The improved aqueous solubility (148.8 mM vs. 1.384 mM) may also facilitate formulation and reduce runoff concerns [2].

Cubane Library Synthesis by Copper-Catalyzed Cross-Coupling

Employ 4-aminocubane-1-carbonitrile hydrochloride as a starting material for copper-mediated decarboxylative amination and C–C cross-coupling reactions. This recently developed methodology enables the rapid generation of diverse cubane-containing compound libraries with functional groups tolerant of ketones, aryl halides, esters, and ethers [1]. The ability to efficiently synthesize aminated cubanes that serve as bioisosteres of anilines expands the accessible chemical space for high-throughput screening and hit-to-lead campaigns [2].

Application
Selection Property
Validation Focus
Lead optimization bioisostere replacement
Cubane bioisostere profile
Solubility and metabolic stability review
CNS PET tracer development
Low nonspecific binding profile
CHI(IAM) binding assay context
Agrochemical discovery
Bioactivity retention in cubane analogues
Target-specific bioactivity assay
Cubane library synthesis
Synthetic accessibility via Cu-catalyzed coupling
Functional group tolerance review
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